

An In-depth Technical Guide to 3-(4-boronophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-boronophenyl)propanoic Acid

Cat. No.: B067911

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-boronophenyl)propanoic acid is an organoboron compound featuring a phenylboronic acid moiety connected to a propanoic acid tail. This bifunctional architecture makes it a valuable building block in medicinal chemistry and materials science. The boronic acid group can engage in reversible covalent interactions with diols, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and act as a serine protease inhibitor. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, enabling its incorporation into larger molecular frameworks.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-(4-boronophenyl)propanoic acid**, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

Chemical Properties

The key physicochemical properties of **3-(4-boronophenyl)propanoic acid** are summarized in the table below for quick reference.

Property	Value	Reference
Chemical Formula	C ₉ H ₁₁ BO ₄	[1]
Molecular Weight	193.99 g/mol	[1][2]
CAS Number	166316-48-9	[1]
Appearance	Solid	[2]
Melting Point	146-148 °C	[2]
SMILES	<chem>O=C(O)CCC1=CC=C(C=C1)B(O)O</chem>	[1]
InChI	InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12)	[2]
Purity	≥95-98% (Commercially available)	[1][2]
Topological Polar Surface Area (TPSA)	77.76 Å ²	[1]
LogP	-0.6164	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	4	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **3-(4-boronophenyl)propanoic acid**. While a specific spectrum for the title compound is not publicly available, the expected NMR signals can be predicted based on the analysis of its constituent parts: the 3-(4-substituted-phenyl)propanoic acid backbone and the boronic acid group.

Expected ¹H NMR Spectral Data:

- Aromatic Protons (C_6H_4): Two doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
- Methylene Protons ($Ar-CH_2-CH_2$): Two triplets in the range of δ 2.6-3.0 ppm. The triplet closer to the aromatic ring will be downfield compared to the one adjacent to the carbonyl group.
- Carboxylic Acid Proton ($COOH$): A broad singlet typically above δ 10.0 ppm.
- Boronic Acid Protons ($B(OH)_2$): A broad singlet, which can be exchangeable with D_2O , with a variable chemical shift.

Expected ^{13}C NMR Spectral Data:

- Carbonyl Carbon ($C=O$): A signal in the range of δ 170-180 ppm.[3]
- Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the boron atom (ipso-carbon) showing a characteristic broad signal due to quadrupolar relaxation.
- Methylene Carbons ($-CH_2-CH_2-$): Two signals in the aliphatic region, typically between δ 25-40 ppm.[3]

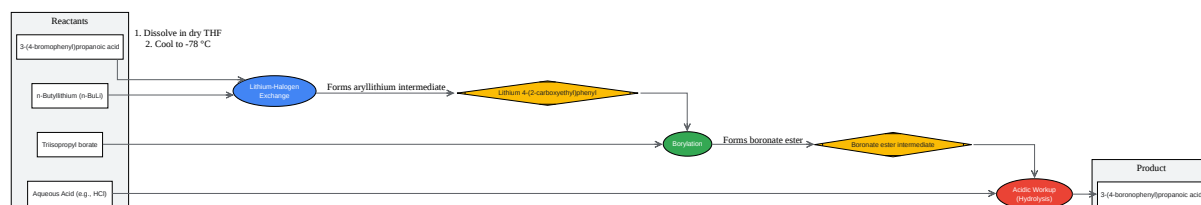
Synthesis and Experimental Protocols

3-(4-boronophenyl)propanoic acid is commonly synthesized from its corresponding bromo-precursor, 3-(4-bromophenyl)propanoic acid. The key transformation is the conversion of the aryl bromide to a boronic acid.

Synthesis via Lithium-Halogen Exchange and Borylation

A standard and reliable method involves a lithium-halogen exchange followed by trapping the resulting aryllithium intermediate with a borate ester.

Reaction Scheme:



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Caption: General workflow for the synthesis of **3-(4-boronophenyl)propanoic acid**.

Detailed Experimental Protocol:

- **Preparation:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3-(4-bromophenyl)propanoic acid (1.0 eq).^[4] Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
- **Borylation:** Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for another hour and then allowed to warm to room

temperature overnight.

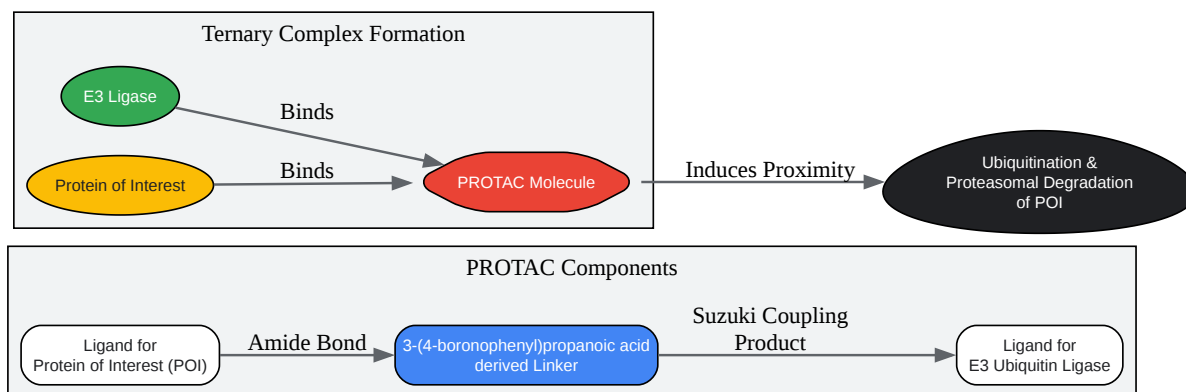
- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/heptane mixture) to yield pure **3-(4-boronophenyl)propanoic acid**.^[5]

Applications in Research and Drug Development

The unique properties of the boronic acid functional group have led to its emergence as a privileged structure in medicinal chemistry.^[6] **3-(4-boronophenyl)propanoic acid** serves as a versatile building block in several key areas.

PROTAC Linkers

One of the most significant recent applications is in the development of Proteolysis Targeting Chimeras (PROTACs).^[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. **3-(4-boronophenyl)propanoic acid** can be used as a linker component in the synthesis of these molecules.^[7] The carboxylic acid end can be coupled to a ligand for the target protein, while the phenylboronic acid end can be further functionalized, for example, through a Suzuki coupling, to attach a ligand for the E3 ligase.



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Caption: Logical flow of PROTAC-mediated protein degradation using the subject compound.

Serine Protease Inhibition

Boronic acids are well-known for their ability to inhibit serine proteases. The boron atom can form a stable, covalent, yet reversible, bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. While **3-(4-boronophenyl)propanoic acid** itself is a simple fragment, it can be incorporated into larger molecules designed to target specific proteases, which are implicated in diseases ranging from cancer to viral infections.

Suzuki-Miyaura Cross-Coupling Reactions

As a phenylboronic acid derivative, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[8] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and various sp^2 -hybridized carbon atoms (e.g., from aryl halides, vinyl halides, or triflates). This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular scaffolds found in many pharmaceuticals.[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

- Setup: To a reaction vessel, add **3-(4-boronophenyl)propanoic acid** (1.0 eq), the aryl halide coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
- Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
- Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.

Conclusion

3-(4-boronophenyl)propanoic acid is a highly versatile and valuable reagent for the drug discovery and development community. Its bifunctional nature allows for its straightforward incorporation into complex molecules through well-established chemical transformations. Its utility as a building block for PROTAC linkers, a precursor for protease inhibitors, and a substrate in powerful cross-coupling reactions underscores its importance in modern medicinal chemistry. The experimental protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors to create novel therapeutic agents.

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